Product packaging for 6-Dimethylaminophthalide(Cat. No.:CAS No. 65399-10-2)

6-Dimethylaminophthalide

Cat. No.: B12875109
CAS No.: 65399-10-2
M. Wt: 177.20 g/mol
InChI Key: CRKAWLFCMDKQIT-UHFFFAOYSA-N
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Description

6-Dimethylaminophthalide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B12875109 6-Dimethylaminophthalide CAS No. 65399-10-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65399-10-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-(dimethylamino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H11NO2/c1-11(2)8-4-3-7-6-13-10(12)9(7)5-8/h3-5H,6H2,1-2H3

InChI Key

CRKAWLFCMDKQIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(COC2=O)C=C1

Origin of Product

United States

Historical Context and Significance Within Phthalide Chemistry

Phthalides are a class of organic compounds characterized by a lactone fused to a benzene (B151609) ring. wikipedia.org The parent compound, phthalide (B148349), is a simple bicyclic ether. The historical significance of phthalides is rooted in their presence in a variety of natural products and their utility as intermediates in organic synthesis.

The introduction of a dimethylamino substituent at the 6-position of the phthalide core, yielding 6-Dimethylaminophthalide, marked a significant development in the functionalization of this class of compounds. This modification dramatically alters the electronic properties of the molecule, transforming it from a relatively simple lactone into a highly fluorescent and environmentally sensitive chromophore. researchgate.net Early research into substituted phthalides often focused on their application as color formers in materials like carbonless copy paper and thermal printing paper. core.ac.ukcanada.ca For instance, Crystal Violet Lactone, a more complex derivative, incorporates the this compound subunit and has been used extensively in such applications. core.ac.ukcanada.caszabo-scandic.comcymitquimica.comnih.govnite.go.jpucy.ac.cy

The synthesis of various substituted phthalides, including 3-(m-diethylaminophenyl)-6-dimethylaminophthalide and 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide, has been documented, highlighting the chemical versatility of the phthalide scaffold. prepchem.comprepchem.com These synthetic efforts have expanded the library of available phthalide derivatives, each with potentially unique properties and applications.

Relevance As a Model Chromophore and Structural Subunit in Photophysical Studies

A chromophore is the part of a molecule responsible for its color. The unique electronic structure of 6-Dimethylaminophthalide makes it an excellent model chromophore for studying fundamental photophysical processes. Its absorption of light and subsequent emission as fluorescence are highly sensitive to its local environment, a property known as solvatochromism.

Detailed Research Findings

Research has shown that the fluorescence of this compound exhibits a significant red-shift in polar protic environments. nih.gov This means that the wavelength of the emitted light increases as the polarity of the solvent increases. For example, the emission maximum can shift by over 100 nm when moving from a nonpolar solvent like toluene (B28343) to a highly polar solvent like water. nih.gov This sensitivity arises from a large change in the molecule's dipole moment upon excitation with light. researchgate.net

The photophysical properties of this compound have been extensively compared to those of Crystal Violet Lactone (CVL). acs.orgresearchgate.netscispace.com Studies have revealed that the fluorescence of CVL in various solvents can be understood by considering the properties of its constituent parts, with this compound acting as a key structural subunit. acs.org The fluorescence of CVL often shows two distinct bands, one of which is attributed to an excited state localized on the this compound moiety. acs.org

The table below summarizes some of the key photophysical properties of this compound and related compounds.

The high fluorescence quantum yield of this compound in non-polar solvents, which decreases significantly in polar protic solvents, further underscores its utility as an environmental probe. nih.gov This behavior is crucial for its application in sensing and imaging.

Overview of Key Research Domains for 6 Dimethylaminophthalide

Strategies for the De Novo Synthesis of this compound and its Precursors

The de novo synthesis of this compound and its precursors involves the construction of the molecule from simpler, readily available starting materials. A primary route to one of its key precursors, 3-dimethylaminobenzoic acid, is through the reductive methylation of 3-aminobenzoic acid. google.comepo.org This process typically involves the use of formaldehyde (B43269) in the presence of a catalyst. google.comepo.org

Another significant precursor, 6-aminophthalide (B112798), is synthesized from 6-nitrophthalide, which itself is a versatile starting material. chemicalbook.comvulcanchem.com The synthesis of 6-aminophthalide is crucial as it provides a direct route to introducing the amino group at the 6-position of the phthalide ring, which can then be dimethylated to yield the final product. chemicalbook.com

The synthesis of the complete this compound structure can also be achieved through the condensation of appropriate benzaldehyde (B42025) and benzoic acid derivatives. For instance, the interaction of 4-(N-ethylbenzylamino)benzaldehyde with 3-dimethylaminobenzoic acid has been reported to yield a derivative of this compound. prepchem.com Furthermore, a multi-step synthesis starting from the reaction of m-dimethylaminobenzoic acid (DABA) with tetramethyl-4,4'-diaminobenzhydrol (MH) in an acidic medium is a known industrial process. google.comgoogle.com This reaction forms 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid, which is then oxidized to produce the final phthalide. google.comgoogle.comprepchem.com

Electrochemical methods are also emerging as a green and efficient tool for constructing complex fused ring systems, offering an alternative approach to the de novo synthesis of phthalide-like structures. rsc.org

Preparation of Intermediate Compounds for Phthalide Synthesis

Another crucial intermediate is 6-aminophthalide, which serves as a direct precursor to the title compound. chemicalbook.com It is typically prepared by the reduction of 6-nitrophthalide. chemicalbook.comvulcanchem.com The synthesis of 6-iodophthalide via diazotization of 6-aminophthalide followed by treatment with potassium iodide has also been reported, highlighting the utility of 6-aminophthalide in accessing other functionalized phthalides. prepchem.com

The reaction between m-dimethylaminobenzoic acid (DABA) and tetramethyl-4,4'-diaminobenzhydrol (MH) to form 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid is a key step in several industrial syntheses of related dye precursors. google.comgoogle.com The conditions for this reaction, such as pH and the physical form of the reactants, are crucial for optimizing the yield and purity of the intermediate. google.comgoogle.com

Derivatization and Functionalization Approaches for this compound Analogues

The modification of the this compound scaffold allows for the synthesis of a wide range of analogues with diverse properties and applications. These modifications can involve the introduction of various substituents or the incorporation of the phthalide moiety into larger conjugated systems.

Introduction of Substituents for Modulated Reactivity

The introduction of substituents onto the this compound framework can significantly alter its chemical reactivity and physical properties. researchgate.netnih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, can influence the electron density distribution within the molecule, thereby affecting its reactivity towards electrophiles and nucleophiles. researchgate.netnih.govmsu.edu

Alkylation and acylation are common derivatization techniques used to modify amine and hydroxyl groups. sigmaaldrich.comnih.govlibretexts.org For instance, the amino group of 6-aminophthalide can be alkylated using various alkylating agents to introduce different alkyl groups, thereby modulating the electronic and steric properties of the resulting molecule. google.comuni-regensburg.de The choice of derivatizing reagent is crucial and depends on the specific functional group being targeted and the desired properties of the final product. sigmaaldrich.comnih.govgcms.cz

The reactivity of the phthalide ring itself can also be influenced by substituents on the aromatic ring. For example, the presence of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. libretexts.org

Synthesis of Conjugated Systems Incorporating this compound Moieties

The incorporation of the this compound moiety into larger π-conjugated systems is a key strategy for developing new functional materials, such as dyes and fluorescent probes. nih.govtaylorfrancis.comwikipedia.org These conjugated systems often exhibit unique photophysical properties, including strong absorption and emission in the visible region of the electromagnetic spectrum. beilstein-journals.org

One approach to synthesizing such systems involves the coupling of this compound derivatives with other aromatic or heteroaromatic units. Cross-coupling reactions, often catalyzed by transition metals, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex conjugated architectures. researchgate.net

The synthesis of conjugated polymers and oligomers containing phthalide units has also been explored. taylorfrancis.com These materials can possess interesting electronic and optical properties, with potential applications in organic electronics and sensor technology. The extent of π-conjugation and the nature of the constituent aromatic units play a crucial role in determining the properties of these materials. nih.govwikipedia.org

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. shu.ac.ukuobabylon.edu.iq When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores. uobabylon.edu.iqtanta.edu.eg

In organic molecules like this compound, the absorption of UV and visible radiation is primarily associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.ukuobabylon.edu.iq The electronic transitions most commonly observed in the 200-700 nm range are π → π* and n → π* transitions. shu.ac.uk These transitions require the presence of unsaturated groups, which provide the π electrons. shu.ac.ukuobabylon.edu.iq The intensity of these absorption bands, quantified by the molar absorptivity (ε), can also provide valuable information; π → π* transitions are typically more intense than n → π* transitions. shu.ac.uk

For this compound and its derivatives, UV-Vis spectroscopy reveals the influence of its molecular structure on its electronic properties. The spectrum is a composite of overlapping absorption bands arising from the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk The position and intensity of these bands are sensitive to the solvent environment. For instance, the polarity of the solvent can influence the stability of the ground and excited states, leading to shifts in the absorption maxima (solvatochromism). tanta.edu.eg

Table 1: Key Electronic Transitions and Influencing Factors

Transition TypeDescriptionTypical Wavelength RangeFactors Influencing Absorption
π → π Excitation of an electron from a π bonding orbital to a π antibonding orbital.200 - 700 nmConjugation, solvent polarity. Increased conjugation leads to a bathochromic (red) shift. libretexts.org
n → π Excitation of a non-bonding electron to a π antibonding orbital.200 - 700 nmSolvent polarity. Increased solvent polarity can cause a hypsochromic (blue) shift. tanta.edu.eg
σ → σ Excitation of an electron from a σ bonding orbital to a σ antibonding orbital.< 200 nm (vacuum UV)Generally requires high energy and is not observed in standard UV-Vis spectra. libretexts.org

Steady-State and Time-Resolved Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy provides crucial information about the excited states of molecules. edinst.com In steady-state fluorescence, a sample is continuously excited with a specific wavelength of light, and the resulting emission spectrum is recorded. edinst.com This spectrum reveals details about the electronic energy levels of the excited state. edinst.com

In the case of this compound, which is a key component of the dye crystal violet lactone, its photophysical properties have been a subject of study. nih.gov Research on crystal violet lactone has shown solvent-dependent dual fluorescence in steady-state spectra, indicating an intramolecular electron-transfer process where an initially excited charge transfer state is rapidly converted into a highly polar charge transfer state. nih.govsigmaaldrich.com While the temporal evolution of the spectra for this compound itself is described as small, these studies highlight the importance of the molecular environment in influencing excited state behavior. nih.gov

Time-resolved fluorescence spectroscopy complements steady-state measurements by providing insights into the dynamics of the excited state. edinst.combmglabtech.com By exciting the sample with a short pulse of light, the decay of the fluorescence emission over time can be monitored. edinst.com This allows for the determination of fluorescence lifetimes, which are sensitive to the local microenvironment of the fluorophore, including polarity and viscosity. mdpi.com Techniques like Time-Correlated Single Photon Counting (TCSPC) are ideal for measuring fluorescence lifetimes on the picosecond to nanosecond timescale. edinst.com

The characterization of excited states is critical for understanding photochemical processes. nih.gov Computational studies can further aid in analyzing the nature of these excited states, including the role of structural relaxation and symmetry breaking. chemrxiv.org

Table 2: Comparison of Steady-State and Time-Resolved Fluorescence Spectroscopy

TechniquePrincipleInformation Obtained
Steady-State Fluorescence Continuous excitation and detection of emitted light. edinst.comEmission wavelength, spectral shape, quantum yield. edinst.com
Time-Resolved Fluorescence Pulsed excitation and measurement of emission decay over time. edinst.combmglabtech.comFluorescence lifetime, information on dynamic processes. mdpi.com

Vibrational Spectroscopies: Infrared (IR) and Raman Investigations for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of a compound. uni-siegen.decabidigitallibrary.org These techniques probe the vibrational energy levels of molecules, which are unique to their specific structure and bonding. uni-siegen.de

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration induces a change in the molecular dipole moment. edinst.com It is particularly effective for identifying polar functional groups. nih.gov Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. uni-siegen.de A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Consequently, IR and Raman spectroscopy are often complementary, providing information on different vibrational modes within the same molecule. nih.gov For molecules with a center of symmetry, the rule of mutual exclusion states that a vibrational mode cannot be both IR and Raman active. nih.gov

Table 3: Comparison of IR and Raman Spectroscopy

FeatureInfrared (IR) SpectroscopyRaman Spectroscopy
Principle Absorption of IR radiation. edinst.comInelastic scattering of monochromatic light. uni-siegen.de
Selection Rule Change in dipole moment. edinst.comChange in polarizability. edinst.com
Strengths Sensitive to polar functional groups (e.g., C=O, O-H). nih.govSensitive to non-polar, symmetric bonds (e.g., C=C, C-S). nih.gov
Complementarity Provides complementary information to Raman spectroscopy. nih.govProvides complementary information to IR spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. omicsonline.orgresearchgate.net It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical shifts of hydrogen and carbon nuclei, respectively, which are indicative of their local electronic environment. ox.ac.uk For more complex structures, two-dimensional (2D) NMR techniques are indispensable. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to establish structural fragments. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and heteronuclei over multiple bonds (typically 2-3 bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons. ox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded, which is vital for determining stereochemistry and conformation. omicsonline.org

For derivatives of this compound, such as the complexes formed between crystal violet lactone and metal iodides, ¹³C NMR has been used to elucidate their ionic structures. researchgate.net The application of a combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the molecular structure.

Table 4: Common 2D NMR Experiments for Structural Elucidation

ExperimentInformation Provided
COSY ¹H-¹H correlations through bonds. ox.ac.uk
HSQC ¹H-¹³C one-bond correlations. ox.ac.uk
HMBC ¹H-¹³C long-range (2-3 bond) correlations. ox.ac.uk
NOESY ¹H-¹H correlations through space. omicsonline.org

Crystallographic Studies of this compound and Related Lactones

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

The crystal structure of 3,3-bis(p-N,N-dimethylaminophenyl)-6-N,N-dimethylaminophthalide, also known as crystal-violet lactone, has been determined. ucy.ac.cyucy.ac.cy This compound, a derivative of this compound, was found to be monoclinic with the space group P2₁/c. researchgate.net Such studies are crucial for understanding the solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can influence the physical and chemical properties of the compound.

Crystallographic studies of related sugar lactones have also provided insights into the conformational preferences of the lactone ring. nih.govmdpi.com For example, L-rhamnono-1,4-lactone and L-mannono-1,4-lactone adopt envelope conformations in the solid state. nih.gov These studies highlight the importance of intermolecular hydrogen bonding networks in stabilizing the crystal lattice. nih.gov

Application of Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govresearchgate.net By combining the separation power of chromatography with the identification capabilities of spectroscopy, these techniques offer enhanced sensitivity, selectivity, and efficiency. ijpsjournal.com

Commonly used hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components in a gas chromatograph and then identifies them based on their mass-to-charge ratio in a mass spectrometer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates components in a liquid phase and uses mass spectrometry for detection and identification. nih.gov The use of tandem mass spectrometry (MS-MS) can provide further structural information through fragmentation of the parent ions. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples liquid chromatography with NMR spectroscopy, allowing for the structural elucidation of separated compounds. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation of gas chromatography with the structural identification power of infrared spectroscopy. ijpsjournal.com

These hyphenated techniques are invaluable for analyzing derivatives of this compound, particularly in complex matrices where separation is required prior to identification. They find wide applications in fields such as pharmaceutical analysis, environmental monitoring, and food safety. ijpsjournal.com

Computational and Theoretical Studies on 6 Dimethylaminophthalide

Quantum Chemical Calculations for Ground and Excited State Geometries

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule in both its lowest energy (ground) state and electronically excited states. These calculations also provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and photophysical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that has been instrumental in exploring the properties of a vast array of chemical systems. For molecules like 6-dimethylaminophthalide, DFT is employed to optimize the molecular geometry, determining the most stable arrangement of its atoms. These calculations can yield precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides a detailed picture of the electronic structure, including the energies and shapes of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity. DFT calculations can also be used to determine various thermodynamic properties, such as the molecule's enthalpy of formation and vibrational frequencies.

While specific DFT studies exclusively focused on this compound are not widely available in the public domain, the methodology is routinely applied to similar aromatic and heterocyclic compounds. For instance, studies on N,N-dimethylaniline and its derivatives utilize DFT to understand how the amino group influences the electronic properties of the aromatic ring. hw.ac.ukphotochemcad.comtci-thaijo.org Such studies provide a framework for how DFT could be applied to understand the role of the dimethylamino group in the phthalide (B148349) system.

Table 1: Representative Data from DFT Calculations on Analogous Aromatic Amines

PropertyN,N-dimethylanilinep-nitro-N,N-dimethylaniline
HOMO Energy (eV)-5.1-6.2
LUMO Energy (eV)0.8-1.5
HOMO-LUMO Gap (eV)5.94.7
Dipole Moment (Debye)1.616.87

Note: This table presents illustrative data for analogous compounds to demonstrate the type of information obtained from DFT calculations. The values are approximate and can vary with the specific DFT functional and basis set used.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. TDDFT is an extension of DFT that allows for the calculation of excited state energies and properties. This is crucial for understanding the electronic transitions that give rise to a molecule's color and fluorescence.

For this compound, TDDFT calculations would predict the energies of its electronic excited states, which correspond to the wavelengths of light it absorbs. The calculations also provide information about the nature of these transitions, for example, whether they involve a transfer of electron density from one part of the molecule to another (charge-transfer excitations). The results of TDDFT calculations can be used to simulate the UV-Vis absorption spectrum of the molecule, which can then be compared with experimental measurements.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they can adopt various spatial arrangements, or conformations, due to the rotation of single bonds. Conformational analysis aims to identify the most stable conformations and to determine the energy barriers between them. This information is compiled into a potential energy landscape, which maps the energy of the molecule as a function of its geometry.

For this compound, conformational analysis would focus on the rotation of the dimethylamino group relative to the phthalide ring system. Different orientations of this group could have different energies due to steric hindrance and electronic effects. Understanding the conformational landscape is important because the conformation of a molecule can significantly influence its chemical and physical properties. Computational methods can systematically explore the different possible conformations and calculate their relative energies to identify the most likely structures.

Modeling of Electron Transfer Dynamics and Reaction Coordinates

Electron transfer is a fundamental process in many chemical and biological systems. In the context of this compound, its role within the crystal violet lactone system involves an intramolecular electron transfer reaction upon photoexcitation. Computational modeling can provide a detailed picture of this dynamic process.

Studies on crystal violet lactone, which contains the this compound moiety, have utilized femtosecond transient absorption spectroscopy to investigate the intramolecular electron-transfer reaction in polar aprotic solvents. These experimental studies suggest that an initially excited charge transfer state is rapidly converted into a highly polar charge transfer state. While detailed computational modeling of the electron transfer dynamics specifically for isolated this compound is limited, the study on crystal violet lactone indicates that for this compound as a constituent, only a small temporal evolution of the spectra is observed. This suggests that the primary electron transfer dynamics are a property of the larger crystal violet lactone structure.

Modeling these processes involves defining a reaction coordinate, which is a path that connects the reactant and product states of the electron transfer reaction. Quantum chemical calculations can be used to map out the energy profile along this reaction coordinate, providing insights into the activation energy and the mechanism of the electron transfer.

Prediction of Spectroscopic Signatures and Photophysical Parameters

A key application of computational chemistry is the prediction of spectroscopic properties. As mentioned earlier, TDDFT can be used to simulate the UV-Vis absorption spectrum of this compound. In addition to the absorption spectrum, other photophysical parameters can also be predicted.

These parameters include the fluorescence emission spectrum, the fluorescence quantum yield (the efficiency of light emission), and the fluorescence lifetime. By calculating the properties of the first excited state, such as its geometry and vibrational frequencies, it is possible to model the emission process. Comparing these predicted spectroscopic signatures with experimental data is a critical step in validating the computational models and deepening our understanding of the molecule's photophysical behavior.

Table 2: Predicted Photophysical Parameters for a Hypothetical Aminophthalide Derivative

ParameterPredicted Value
Maximum Absorption Wavelength (nm)320
Molar Absorptivity (L mol⁻¹ cm⁻¹)15,000
Maximum Fluorescence Wavelength (nm)450
Fluorescence Quantum Yield0.6
Fluorescence Lifetime (ns)2.5

Note: This table is illustrative and does not represent actual calculated data for this compound due to the lack of specific studies in the public domain. It serves to demonstrate the types of photophysical parameters that can be predicted through computational methods.

Molecular Engineering and Functional Design of 6 Dimethylaminophthalide Based Systems

Design Principles for Enhanced Photophysical Performance

The enhancement of the photophysical performance of systems based on 6-Dimethylaminophthalide (6-DMAPd) is primarily guided by principles of donor-acceptor architecture. The 6-DMAPd moiety itself can serve as a core structural unit, and its inherent electronic properties are modulated and amplified through strategic chemical modifications. A key design principle involves the covalent attachment of electron-donating groups to the phthalide (B148349) structure. This creates a molecule with distinct regions of electron-rich donors and a relatively electron-accepting phthalide core, setting the stage for significant photophysical phenomena.

A prominent example of this design principle is realized in Crystal Violet Lactone (CVL), where two p-dimethylaminophenyl groups are attached at the 3-position of the 6-DMAPd core. uni-muenchen.de In such a system, the 6-DMAPd subunit functions as the primary light-absorbing entity and electron acceptor. uni-muenchen.deresearchgate.net The design allows for the population of a locally excited (LE) state on the 6-DMAPd moiety upon absorption of light. researchgate.net The presence of the appended electron-donating dimethylaniline groups enables a subsequent intramolecular charge transfer (ICT) process. researchgate.net This charge separation into a highly polar excited state is a direct consequence of the donor-acceptor design and is fundamental to the molecule's chromogenic applications. uni-muenchen.deresearchgate.net

Integration of this compound into Multi-Component Systems

The this compound unit serves as a crucial building block in various multi-component systems designed for responsive optical properties. Its integration into larger molecular frameworks, such as triarylmethane dyes, is a well-established strategy for creating functional materials. researchgate.net The most notable example is Crystal Violet Lactone (CVL), chemically known as 3,3-bis(p-dimethylaminophenyl)-6-dimethylaminophthalide, which is a fundamental component in thermochromic and carbonless copy paper systems. biosynth.comnih.govgoogle.com

In these applications, the lactone form of the dye, containing the 6-DMAPd core, is colorless. The functionality of the system relies on the interaction between this chromogenic compound and an acidic developer, such as bisphenol A (BPA). nih.gov The adjustment of acidity in the local environment triggers a reversible ring-opening of the lactone. nih.gov This structural change disrupts the phthalide structure and forms a highly conjugated, colored carbocation species, leading to a significant change in the visible absorption spectrum. nih.gov

The performance of these systems is a direct result of the interplay between the components:

The this compound derivative (e.g., CVL): Acts as the latent color former.

An acidic developer (e.g., Bisphenol A): Induces the color change through protonation and subsequent ring-opening.

A solvent/matrix: Mediates the interaction between the chromogen and the developer and influences the kinetics and equilibrium of the color-forming reaction.

This integration into a multi-component system allows for external stimuli, such as heat or pressure, to control the chemical environment and, consequently, the optical output of the material. For instance, in thermally responsive materials, melting a matrix component can bring the CVL and the acidic developer into contact, initiating the coloration process. google.com

ComponentRole in the Multi-Component SystemExample
6-DMAPd Derivative Latent Chromogen / Color FormerCrystal Violet Lactone (CVL)
Acidic Developer Color Activating AgentBisphenol A (BPA)
Matrix/Solvent Medium for Reaction/Interaction1-Tetradecanol (B3432657), Waxes

Strategies for Modulating Intramolecular Interactions and Energy Transfer

Modulating intramolecular interactions and energy transfer pathways is key to controlling the photophysical behavior of this compound-based systems. The primary strategy involves managing the intramolecular charge transfer (ICT) that occurs in donor-acceptor structures derived from 6-DMAPd.

In a molecule like Crystal Violet Lactone (CVL), photoexcitation initially populates a locally excited (LE) state concentrated on the 6-DMAPd moiety. researchgate.net From this LE state, an ultrafast electron transfer can occur from one of the electron-donating dimethylaniline groups to the 6-DMAPd acceptor. researchgate.net This process populates a highly polar ICT state, which is responsible for the molecule's unique fluorescent properties. researchgate.net The dynamics of this LE → ICT transition are a critical control point.

Studies in acetonitrile (B52724) have elucidated the distinct electronic nature of these states and the energetics of their interconversion. The initially populated state, localized on the 6-DMAPd subunit, is described as a moderately polar excited state (¹CTA) with a significant dipole moment. researchgate.net The subsequent electron transfer leads to a highly polar excited state (¹CTB) with a much larger dipole moment, indicating substantial charge separation across the molecule. researchgate.net

The transition between these states is not barrierless and is influenced by the surrounding solvent environment. researchgate.net The activation energies for the forward (LE → ICT) and reverse (ICT → LE) reactions, along with the thermodynamic parameters of the ICT state, have been determined experimentally. researchgate.net These parameters quantify the driving force and kinetics of the intramolecular energy and charge redistribution, providing a blueprint for how solvent polarity and temperature can be used to modulate the system's photophysical output.

ParameterDescriptionValue (in Acetonitrile)
μe (¹CTA) Dipole moment of the excited state localized on the 6-DMAPd subunit.10.7 D
μe (¹CTB) Dipole moment of the intramolecular charge-transfer state.25.2 D
Ea Activation energy for the forward reaction (LE → ICT).3.9 kJ/mol
Ed Activation energy for the reverse reaction (ICT → LE).23.6 kJ/mol
ΔH Enthalpy difference for the ICT reaction.-19.7 kJ/mol
ΔS Entropy difference for the ICT reaction.-35.5 J/K·mol

Data sourced from studies on Crystal Violet Lactone (CVL) in acetonitrile. researchgate.net

Emerging Applications of 6 Dimethylaminophthalide in Advanced Materials and Chemical Sensing

Role in Thermo/Photochromic Materials Development

6-Dimethylaminophthalide is a principal component in the formulation of many "smart" materials that respond to external stimuli such as heat and light. Its ability to undergo a reversible structural change between a colored and a colorless state is the cornerstone of its application in thermochromic and, more recently, photochromic systems.

In its native state, this compound exists as a lactone, which is a cyclic ester. This form is colorless as the central carbon atom is in a tetrahedral configuration, isolating the π-systems of the three aromatic rings. wikipedia.org The transition to a colored state involves the opening of this lactone ring, which is typically induced by an acidic environment or other specific chemical interactions. This ring-opening creates a planar, resonance-stabilized carbocation, leading to a large conjugated π-system that strongly absorbs visible light, resulting in a deep violet color. wikipedia.org

Thermochromic Applications:

In thermochromic systems, this compound acts as the color former (leuco dye). These systems typically comprise three main components: the color former (this compound), a color developer (an electron-accepting weak acid), and a solvent that acts as a phase-change medium. researchgate.net The color change is dictated by the melting point of the solvent.

Below the melting point of the solvent, the color former and developer are in close proximity, allowing for a proton transfer that opens the lactone ring and produces the colored form. As the temperature rises and the solvent melts, the components dissolve and dissociate, leading to the closure of the lactone ring and a return to the colorless state. researchgate.net This reversible process is the basis for its use in a variety of applications, including temperature indicators and novelty items like "Hypercolor" clothing. wikipedia.org

Research has explored various combinations of developers and solvents to fine-tune the thermochromic properties of systems containing this compound. For instance, binary systems with phenolphthalein (B1677637) as the developer and 1-tetradecanol (B3432657) as the solvent have been studied to optimize the reversibility and color path of the thermochromic transition. researchgate.net Another study utilized a thermochromic complex of Crystal Violet Lactone, bisphenol A, and tetradecanol (B45765) to create thermochromic microcapsules for application on metal surface coatings, demonstrating a color-changing temperature of 25 °C. nih.govnih.gov

Table 1: Examples of Thermochromic Systems Utilizing this compound

Color FormerDeveloperSolventColor Change TriggerApplication
This compound (Crystal Violet Lactone)Bisphenol A1-OctadecanolTemperature ChangeReversible thermal printing
This compound (Crystal Violet Lactone)Phenolphthalein1-TetradecanolTemperature ChangeThermochromic composites
This compound (Crystal Violet Lactone)Bisphenol ATetradecanolTemperature ChangeThermochromic coatings

Photochromic Developments:

While traditionally known for its halochromic (acid-sensitive) and thermochromic properties, recent research has expanded the utility of this compound into the realm of photochromic materials. Photochromism is a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra.

A significant breakthrough has been the development of a reversible photochromic system based on a derivative of Crystal Violet Lactone. Specifically, a Crystal Violet Lactone Salicylaldehyde (B1680747) Hydrazone Zn(II) complex has been synthesized and shown to exhibit distinct, reversible color changes upon irradiation with UV-visible light, both in solution and within a solid matrix. youtube.comresearchgate.netnih.gov

The proposed mechanism for this photochromism involves a light-induced tautomerism of the salicylaldehyde hydrazone moiety from its enol-form to the keto-form. This structural change enhances the chelation of the Zn(II) ion, which in turn induces the opening of the spirolactam ring of the CVL derivative, resulting in the formation of a blue-colored product. nih.gov This system demonstrates good fatigue resistance, making it a promising candidate for applications such as photo-patterning. youtube.comresearchgate.netnih.gov

Table 2: Photochromic System Based on a this compound Derivative

Photochromic CompoundTriggerColor ChangePotential Application
Crystal Violet Lactone Salicylaldehyde Hydrazone Zn(II) ComplexUV-Visible Light IrradiationColorless to Blue (reversible)Photo-patterning, optical switches

Fluorescent Probes for Environmental and Chemical Sensing

The application of this compound as a fluorescent probe for environmental and chemical sensing is not a widely documented area of research. While a related compound, 6-N,N-dimethylamino-2,3-naphthalimide, has been identified as a new environment-sensitive fluorophore, exhibiting changes in its fluorescence quantum yield depending on the polarity of its environment, similar fluorescent properties for this compound itself are not extensively reported in the available scientific literature. nih.gov The development of fluorescent probes often relies on molecules with specific structural features that promote fluorescence and allow for selective interaction with analytes, and further research would be needed to explore the potential of this compound in this capacity.

The ability of a molecule to act as a selective sensor for metal ions is typically dependent on the presence of specific binding sites (ionophores) that can selectively complex with a target metal ion, leading to a measurable change in an optical property, such as fluorescence. While the photochromic derivative of this compound, the Crystal Violet Lactone Salicylaldehyde Hydrazone, involves complexation with a Zn(II) ion to induce its photochromic effect, its application as a selective fluorescent sensor for detecting and quantifying metal ions has not been a primary focus of the research found. researchgate.netnih.gov The development of this compound-based probes for selective metal ion sensing remains an area open for future investigation.

Optical Materials and Advanced Imaging Agents

The use of this compound in the broader categories of advanced optical materials and imaging agents is not well-established in the reviewed literature. While its chromogenic properties are fundamental to its application in color-changing materials, its integration into more advanced optical systems like nonlinear optical materials or as a primary component in bio-imaging probes has not been reported. The research on optical materials and imaging agents is vast, with a focus on compounds possessing high quantum yields, photostability, and specific targeting capabilities, which are properties not yet prominently associated with this compound.

Future Research Directions and Interdisciplinary Prospects for 6 Dimethylaminophthalide Chemistry

Exploration of Novel Reaction Pathways and Synthetic Methodologies

While the fundamental synthesis of phthalide (B148349) structures is well-established, future research on 6-Dimethylaminophthalide is poised to explore more sophisticated and efficient synthetic routes. A key area of interest lies in the development of catalytic systems to improve yield, selectivity, and sustainability.

Catalytic Innovations: The synthesis of related compounds, such as 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide, has been achieved through the oxidation of 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid in the presence of transition metal catalysts like iron, copper, and cobalt. google.com Future work could focus on developing novel catalytic systems, including nanoparticle-based or homogeneous catalysts, to enhance the efficiency and selectivity of such oxidation reactions for this compound itself. The exploration of photocatalytic methods, utilizing visible light to drive the synthesis, presents another green and innovative approach. researchgate.net Research into photocatalytic systems, potentially using sensitizers like phthalocyanine (B1677752) derivatives, could lead to milder reaction conditions and novel reaction pathways. mdpi.commdpi.com

Diversification of Synthetic Routes: Beyond traditional oxidation methods, research into palladium-catalyzed reactions, such as Heck-Matsuda arylation, could open doors to the synthesis of chiral 3-substituted this compound derivatives with high enantioselectivity. nih.gov Furthermore, exploring cascade reactions and multi-component syntheses could provide a more atom-economical and streamlined approach to constructing the this compound scaffold and its derivatives. nih.gov The development of efficient, one-step syntheses for amino-substituted phthalimides demonstrates the potential for creating diverse libraries of this compound analogues for various applications. rsc.org

Table 1: Potential Synthetic Methodologies for this compound and its Derivatives

MethodologyPotential AdvantagesAnalogous Research
Novel Catalytic Oxidation Higher yields, improved selectivity, milder reaction conditions.Synthesis of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide using transition metal catalysts. google.com
Photocatalysis Environmentally friendly, use of visible light, potential for novel reaction pathways.Photochemical transformation of o-phthalaldehyde (B127526) to phthalide. researchgate.net Phthalocyanine-sensitized photocatalysts. mdpi.commdpi.com
Palladium-Catalyzed Cross-Coupling Access to chiral derivatives, high enantioselectivity.Enantioselective synthesis of chiral 3-substituted phthalides via Heck–Matsuda arylation. nih.gov
Cascade and Multi-Component Reactions Increased efficiency, atom economy, reduced waste.Asymmetric cascade addition for the synthesis of β-amino acid-phthalide conjugates. nih.gov

Development of Advanced Spectroscopic Probes based on this compound Frameworks

The inherent fluorescence of aromatic systems containing amino groups makes this compound a promising candidate for the development of advanced spectroscopic probes. The electron-donating nature of the dimethylamino group is expected to impart interesting photophysical properties, such as solvatochromism and sensitivity to the local environment.

Fluorogenic Probes and Sensors: Research can be directed towards designing and synthesizing this compound derivatives that act as "turn-on" or ratiometric fluorescent probes for specific analytes. nih.govrsc.org By introducing recognition moieties, these probes could be tailored to detect metal ions, anions, or biologically relevant molecules. nih.gov The development of fluorogenic labels based on related rhodamine structures, which exhibit fluorescence upon a specific chemical reaction, provides a blueprint for creating activatable probes from the this compound scaffold. scispace.comresearchgate.net

Bioimaging Applications: The strong fluorescence and photostability characteristic of similar amino-substituted aromatic compounds suggest that this compound derivatives could be valuable tools in bioimaging. beilstein-journals.org Future studies could explore the development of lanthanide complexes incorporating this compound as a sensitizing antenna for time-gated luminescence imaging, which minimizes background autofluorescence from biological samples. rsc.orgresearchgate.netnih.govnih.gov The modular nature of the phthalide structure allows for the incorporation of targeting ligands to direct the probes to specific organelles or cell types, enhancing their utility in cellular and in vivo imaging. polyu.edu.hk

Table 2: Potential Spectroscopic Applications of this compound Derivatives

ApplicationDesign StrategyPotential AdvantagesAnalogous Research
Fluorogenic Probes Incorporation of analyte-specific recognition sites.High signal-to-noise ratio, selective detection.Naphthalimide tetrazines for bioorthogonal fluorogenic labelling. nih.govrsc.org
Cellular Imaging Agents Conjugation to targeting moieties (e.g., peptides, antibodies).Targeted imaging of specific cellular structures.Lanthanide complexes for bioimaging. rsc.orgresearchgate.netnih.govnih.govpolyu.edu.hk
Environmental Sensors Functionalization to respond to pH, polarity, or specific pollutants.Real-time monitoring of environmental conditions.6-methylquinolinium-based fluorescent sensors for monosaccharides. nih.gov

Integration with Nanotechnology and Supramolecular Assemblies

The unique molecular structure of this compound makes it an attractive building block for the construction of novel nanomaterials and supramolecular assemblies with tailored properties and functions.

Functionalized Nanoparticles: this compound and its derivatives can be tethered to the surface of nanoparticles (e.g., gold, silica, quantum dots) to create hybrid materials with enhanced functionality. mdpi.com Such functionalized nanoparticles could find applications in targeted drug delivery, diagnostics, and catalysis. For instance, phthalocyanine-loaded and antibody-functionalized gold nanoparticles have demonstrated enhanced efficacy in photodynamic therapy, a strategy that could be adapted using this compound derivatives. frontiersin.orgnih.govsemanticscholar.org The synthesis of phthalimide-functionalized gold nanoparticles for recognition studies also highlights the potential in this area. mdpi.com

Supramolecular Chemistry: The planar aromatic core and the potential for hydrogen bonding and π-π stacking interactions make this compound an excellent candidate for the construction of self-assembling systems. rsc.org Research into the self-assembly of this compound derivatives could lead to the formation of well-defined nanostructures such as nanofibers, vesicles, and gels with applications in materials science and biomedicine. The study of photo-switchable self-assembly in spiropyran derivatives offers a model for creating dynamic and responsive materials based on the this compound framework. rsc.org

Theoretical Advancements in Predicting this compound Behavior and its Derivatives

Computational chemistry and theoretical modeling will play a pivotal role in guiding the future development and application of this compound chemistry.

Predicting Electronic and Spectroscopic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption, and emission properties of this compound and its derivatives. nih.govresearchgate.netnih.govresearchgate.netpreprints.org These theoretical studies can provide valuable insights into the nature of electronic transitions and help in the rational design of new molecules with desired photophysical characteristics for applications as fluorescent probes and sensors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity or other properties. jocpr.comslideshare.netwikipedia.orgnih.govcreative-biolabs.com These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of novel bioactive molecules or materials with specific functionalities. The development of robust QSAR models for various toxicological endpoints demonstrates the power of this approach in prioritizing compounds for experimental evaluation. nih.gov By combining computational screening with targeted synthesis, researchers can more efficiently explore the vast chemical space of this compound derivatives.

Table 3: Theoretical Approaches for Studying this compound

Theoretical MethodApplicationPredicted Properties
Density Functional Theory (DFT) Elucidation of ground-state electronic structure.Molecular geometry, charge distribution, vibrational frequencies. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) Prediction of excited-state properties.Absorption and emission spectra, electronic transitions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with activity/property.Biological activity, toxicity, photophysical properties. jocpr.comslideshare.netwikipedia.orgcreative-biolabs.com

Q & A

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